6-Oxopiperidin-3-yl benzenesulfonate
Description
6-Oxopiperidin-3-yl benzenesulfonate is a sulfonate ester derivative featuring a piperidinone (6-membered cyclic ketone) core substituted with a benzenesulfonate group at the 3-position. The compound’s structure combines the lipophilic benzenesulfonate ester moiety with the polar, cyclic ketone functionality of piperidinone.
Properties
Molecular Formula |
C11H13NO4S |
|---|---|
Molecular Weight |
255.29 g/mol |
IUPAC Name |
(6-oxopiperidin-3-yl) benzenesulfonate |
InChI |
InChI=1S/C11H13NO4S/c13-11-7-6-9(8-12-11)16-17(14,15)10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,12,13) |
InChI Key |
UTKCWWLBBBJBEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NCC1OS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxopiperidin-3-yl benzenesulfonate typically involves the reaction of piperidin-3-one with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows: [ \text{Piperidin-3-one} + \text{Benzenesulfonyl chloride} \rightarrow \text{6-Oxopiperidin-3-yl benzenesulfonate} ]
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents like dichloromethane or toluene to dissolve the reactants and facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 6-Oxopiperidin-3-yl benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The piperidinone ring can be oxidized to form corresponding N-oxides.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form piperidine derivatives.
Substitution: The benzenesulfonate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as primary amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of sulfonamide or sulfonate ester derivatives.
Scientific Research Applications
6-Oxopiperidin-3-yl benzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Oxopiperidin-3-yl benzenesulfonate involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The benzenesulfonate group can enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following analysis compares 6-oxopiperidin-3-yl benzenesulfonate with three related compounds, focusing on structural features, physicochemical properties, and functional roles.
Sodium Benzenesulfonate
| Property | 6-Oxopiperidin-3-yl Benzenesulfonate | Sodium Benzenesulfonate |
|---|---|---|
| Functional Group | Sulfonate ester (C₆H₅SO₃–O–) | Sulfonic acid salt (C₆H₅SO₃⁻Na⁺) |
| Solubility | Likely moderate in organic solvents | Highly water-soluble |
| Reactivity | Hydrolyzes to benzenesulfonic acid | Stable ionic compound |
| Applications | Potential prodrug intermediate | Industrial surfactant, lab reagent |
Key Differences :
- Sodium benzenesulfonate’s ionic nature grants high aqueous solubility, making it suitable for industrial or laboratory use . In contrast, the ester form in 6-oxopiperidin-3-yl benzenesulfonate likely enhances lipophilicity, favoring membrane permeability in biological systems.
- The piperidinone core introduces a cyclic ketone, which may interact with biological targets (e.g., enzymes) compared to the inert benzenesulfonate salt .
Bis-Imidazole/Benzimidazole Sulfonamides
| Property | 6-Oxopiperidin-3-yl Benzenesulfonate | Bis-Imidazole Sulfonamides |
|---|---|---|
| Core Structure | Piperidinone + sulfonate ester | Imidazole + sulfonamide |
| Synthesis Mechanism | Esterification via nucleophilic attack | Sulfonamide bond formation |
| Stability | Moderate (ester hydrolysis) | High (stable sulfonamide bonds) |
| Biological Relevance | Prodrug potential | Antimicrobial/anticancer agents |
Key Differences :
- Sulfonamides (R–SO₂–NH–R’) in bis-imidazole derivatives exhibit strong hydrogen-bonding capacity, often enhancing binding to biological targets . Sulfonate esters lack this feature but offer tunable hydrolysis rates for controlled drug release.
Benzathine Benzylpenicillin
| Property | 6-Oxopiperidin-3-yl Benzenesulfonate | Benzathine Benzylpenicillin |
|---|---|---|
| Core Structure | Piperidinone + sulfonate ester | Penicillin β-lactam + dibenzyl salt |
| Function | Potential prodrug or intermediate | Long-acting antibiotic formulation |
| Stability | pH-dependent hydrolysis | Stable as a salt complex |
Key Differences :
- Benzathine benzylpenicillin’s dibenzylethylenediamine salt enhances solubility and prolongs antibiotic release . In contrast, the sulfonate ester in 6-oxopiperidin-3-yl benzenesulfonate may prioritize hydrolytic activation over sustained release.
- The β-lactam moiety in penicillin is irreplaceable for antimicrobial activity, whereas the piperidinone-sulfonate system may target entirely different pathways (e.g., kinase inhibition).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
